molecular formula C19H23Br2Cl2N3O B1662306 Bax Channel Blocker CAS No. 329349-20-4

Bax Channel Blocker

Cat. No.: B1662306
CAS No.: 329349-20-4
M. Wt: 540.1 g/mol
InChI Key: HWFKCAFKXZFOQT-UHFFFAOYSA-N
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Description

Bax Channel Blocker (BAI1) is a small-molecule inhibitor targeting the pro-apoptotic protein Bax, a key regulator of mitochondrial outer membrane permeabilization (MOMP) during apoptosis. By modulating Bax channel activity, it prevents cytochrome c release from mitochondria, thereby inhibiting caspase activation and apoptosis . Structurally, it is a 3,6-dibromocarbazole piperazine derivative (C₁₉H₂₁Br₂N₃O·2HCl; molecular weight 540.12) with an IC₅₀ of 0.52 μM in vitro .

Key applications include:

  • Reversing cellular senescence: At 10 μM, this compound reduced β-galactosidase activity and restored osteogenic differentiation in aged bone marrow mesenchymal stem cells .
  • Inhibiting Bax-dependent apoptosis: It suppresses cytochrome c release in models of leukemia and immune-cell-specific apoptosis .

Preparation Methods

Synthetic Routes and Optimization

Primary Synthesis Pathway

The most widely reported synthesis of the Bax Channel Blocker involves a multi-step organic synthesis starting from a carbazole backbone. The process, as detailed in Example 16 of a patented methodology, proceeds as follows:

Step 1: Preparation of Boc-Protected Intermediate

A tert-butoxycarbonyl (Boc)-protected piperazine derivative is reacted with 3,6-dibromocarbazole under nucleophilic substitution conditions. The reaction utilizes a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours, yielding (R)-4-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxy-propyl]-piperazine-1-carboxylic acid tert-butyl ester.

Step 2: Deprotection and Salt Formation

The Boc group is cleaved using hydrochloric acid (HCl) in dichloromethane, followed by precipitation with diethyl ether. The resultant free base is treated with excess HCl gas in methanol to form the dihydrochloride salt, achieving a final yield of 99%.

Key Reaction Parameters

Parameter Value
Temperature (Step 1) 60–80°C
Reaction Time (Step 1) 12–24 hours
Solvent (Step 2) Methanol
Final Yield 99%

Structural Confirmation

The compound’s structure is verified via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The characteristic signals include:

  • ¹H NMR : A singlet at δ 3.2 ppm (piperazine protons), a multiplet at δ 4.5 ppm (hydroxyl-bearing methane), and aromatic protons at δ 7.8–8.2 ppm (dibromocarbazole).
  • HRMS : m/z 467.20 ([M+H]⁺), consistent with the molecular formula C₁₉H₂₁Br₂N₃O.

Analytical Characterization and Quality Control

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of ≥98%, with a single dominant peak at 254 nm. Impurities, primarily residual solvents and dehalogenated byproducts, are maintained below 0.5% as per ICH guidelines.

Physicochemical Properties

Property Value
Molecular Weight 540.12 g/mol
Melting Point 303–304°C
Solubility <46.72 mg/mL in DMSO
Storage Conditions Desiccate at 2–8°C

The compound’s solubility profile necessitates formulation with co-solvents (e.g., PEG-300) for in vivo studies.

Mechanistic Insights into Bax Inhibition

Mode of Action

The this compound binds to an allosteric site on inactive Bax, preventing its activation by pro-apoptotic stimuli such as tBID (IC₅₀ = 3.3 μM). This inhibition is selective for Bax-dependent apoptosis, with no significant effect on Bak or other Bcl-2 family members.

Functional Assays

  • Mitochondrial Cytochrome c Release Assay : The blocker demonstrates an IC₅₀ of 0.52 μM in liposome-based assays, achieving ~80% inhibition at 5 μM.
  • Caspase Activation Assay : In cytosolic extracts, the compound abrogates caspase-9 and caspase-3 processing by preventing cytochrome c efflux.

Industrial-Scale Production Considerations

Process Optimization

Scale-up challenges include minimizing bromine displacement side reactions and ensuring consistent salt formation. Patent WO2018222473A1 highlights the use of β-octyl glucoside to stabilize Bax during in vitro activation, though this is unrelated to the synthesis itself.

Regulatory Compliance

Batch-specific certificates of analysis (CoA) must include:

  • Residual solvent levels (GC-MS).
  • Heavy metal content (ICP-MS).
  • Microbiological testing (USP <61>).

Applications in Apoptosis Research

The this compound has been instrumental in dissecting mitochondrial apoptosis pathways. For example, it was used to demonstrate that Bax-induced cytochrome c release occurs independently of mitochondrial permeability transition pore (MPTP) opening. Recent studies also implicate Tom22 in facilitating Bax membrane insertion, a process antagonized by the blocker.

Chemical Reactions Analysis

Brain-specific angiogenesis inhibitor 1 undergoes various biochemical reactions, primarily involving its interaction with other proteins and cellular components. It is known to bind to phosphatidylserine on apoptotic cells, facilitating their engulfment by macrophages. This interaction triggers a signaling cascade involving the small GTPase Rac1, leading to the internalization of apoptotic cells .

Scientific Research Applications

Neurodegenerative Disorders

Bax inhibitors have shown promise in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease:

  • Alzheimer's Disease : In models of Alzheimer's disease, Bax inhibitors reduced neuronal cell death induced by β-amyloid (Aβ) accumulation. Studies indicate that administration of Bax inhibitors can significantly decrease Aβ-induced apoptosis in hippocampal neurons .
  • Huntington's Disease : In models of polyglutamine disorders, Bax inhibitors prevented neuronal death associated with toxic gain-of-function mutations .

Ischemic Injuries

Bax channel blockers have demonstrated protective effects in ischemic injury models:

  • Stroke : In animal models of stroke, treatment with Bax inhibitors reduced neuronal loss and improved functional recovery following ischemic events. For instance, studies show that BIP (Bax-Inhibiting Peptides) administration significantly decreased brain injury in mice subjected to carotid occlusion .
  • Myocardial Infarction : Research indicates that Bax inhibitors can mitigate apoptosis in cardiac tissues post-myocardial infarction, suggesting their potential utility in heart disease management .

Cancer Therapy

While many therapies aim to activate Bax for cancer treatment, there is a growing interest in using Bax inhibitors to protect healthy cells during chemotherapy:

  • Combination Therapies : Bax inhibitors may be used alongside traditional cytotoxic agents to reduce off-target effects on non-cancerous cells, thereby enhancing the therapeutic index of cancer treatments .

Case Studies and Research Findings

Study Disease Model Findings Reference
Study 1Alzheimer'sBIP reduced Aβ-induced neuronal death by 30%
Study 2StrokeBIP administration improved sensorimotor function post-ischemia
Study 3Myocardial InfarctionReduced apoptosis in cardiac tissues following ischemia
Study 4Retinal DegenerationM109S protected retinal cells from apoptosis induced by oxidative stress

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bax Channel Blocker and Related Compounds

Compound Target/Mechanism IC₅₀/EC₅₀ Selectivity Key Findings Reference ID
This compound Inhibits Bax-mediated cytochrome c release 0.52 μM Bax-specific Blocks Bax oligomerization; restores stem cell function in aged BMSCs .
Gambogic Acid Bcl-2 family inhibitor (Bcl-2, Bcl-XL) 0.79–1.64 μM Broad Bcl-2 family inhibition Activates caspases and induces apoptosis via mitochondrial pathway .
BAM 7 Bax activator EC₅₀ = 3.3 μM Bax-specific Promotes Bax oligomerization and MOMP, enhancing apoptosis .
Bcl-2 Antagonizes Bax channel activity N/A Bcl-2/Bax interaction Forms K⁺-selective channels; inhibits Bax pore formation at neutral pH .
Compound 5 (10H-1,9-diaza-benzothiazole) Induces Bax channel formation N/A Mitochondrial pathway activation Triggers cytochrome c release via Bax activation in head and neck cancer .

Key Contrasts:

Mechanistic Differences :

  • This compound directly inhibits Bax oligomerization, while Bcl-2 antagonizes Bax through physical interaction and ion channel regulation .
  • Gambogic Acid broadly inhibits anti-apoptotic Bcl-2 family members (e.g., Bcl-XL, Mcl-1), unlike the Bax-specific action of this compound .

Functional Outcomes :

  • This compound and Bcl-2 suppress apoptosis, whereas BAM 7 and Compound 5 promote it .
  • In MCF7 cells, this compound reduced cytochrome c release by 65% at 10 μM, outperforming cyclosporin A (mPTP inhibitor) in Bax-dependent models .

Gambogic Acid and Compound 5 show broader anticancer activity but lack specificity, increasing off-target risks .

Biological Activity

Bax channel blockers are compounds that inhibit the pro-apoptotic function of the BAX protein, a member of the BCL-2 family involved in mitochondrial-mediated apoptosis. The biological activity of Bax channel blockers has garnered attention due to their potential therapeutic implications in cancer and neurodegenerative diseases, where apoptosis plays a critical role.

Bax channel blockers, particularly the 3,6-dibromocarbazole derivative, act by modulating the Bax channels in mitochondria. This modulation inhibits the release of cytochrome c, a key factor in the apoptotic pathway. When cytochrome c is released into the cytosol, it forms a complex with dATP, Apaf-1, and procaspase-9, leading to caspase activation and subsequent cell death. The Bax channel blocker has been shown to significantly reduce cytochrome c release in vitro, demonstrating an IC50 value of 0.52 μM, indicating its potency as a Bax channel inhibitor .

In Vitro Studies

In vitro studies have demonstrated that Bax channel blockers can effectively inhibit Bax-induced cytochrome c release. The following table summarizes key findings from various studies:

StudyConcentration (μM)IC50 (μM)% Inhibition of Cytochrome c Release
APExBIO100.52>65%
Liposome Assay10-Significant inhibition observed

These results indicate that Bax channel blockers can significantly impede the apoptotic process by preventing cytochrome c release from mitochondria.

In Vivo Studies

Currently, there are no published in vivo studies specifically investigating the effects of Bax channel blockers. This gap presents an opportunity for future research to explore their potential therapeutic applications in living organisms.

Case Studies and Clinical Implications

While specific clinical trials involving Bax channel blockers are not yet available, their mechanism suggests potential applications in conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers. For instance, inhibiting BAX activity could protect neurons from apoptosis in models of Alzheimer's disease or other neurodegenerative disorders.

Example Case Study: Neuroprotection

A hypothetical case study could involve testing a this compound in a mouse model of Alzheimer's disease. Researchers might administer the compound and assess its effects on neuronal survival and cognitive function compared to a control group. Outcomes would be measured through behavioral tests and histological analysis of brain tissue to evaluate apoptosis levels.

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate the inhibitory effect of Bax Channel Blockers on cytochrome c release in vitro?

To assess Bax Channel Blocker efficacy, researchers employ liposome-based assays and cell-based apoptotic models . In liposomes, Bax-induced cytochrome c release is quantified fluorometrically by encapsulating carboxyfluorescein, with inhibition measured at varying drug concentrations . For cellular models, Jurkat or leukemia cell lines are treated with apoptotic stimuli (e.g., staurosporine), and cytochrome c release is monitored via immunoblotting or fluorescence microscopy. Dose-response curves are generated to calculate IC50 values (e.g., 0.52 μM for this compound) using logistic regression .

Key Experimental Parameters

Model SystemReadoutIC50Reference
LiposomesCarboxyfluorescein release0.52 μMBombrun et al. (2003)
Jurkat cellsCytochrome c immunoblotting0.52 μMAPExBIO (2025)

Q. How do researchers ensure selectivity of Bax Channel Blockers against related apoptotic proteins (e.g., Bcl-2, Bcl-xL)?

Selectivity is validated through competitive binding assays and functional comparisons . For example:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify direct binding to Bax versus Bcl-2 family proteins .
  • Cellular co-treatment studies with Bax-specific activators (e.g., Bid cleavage products) confirm that inhibition is Bax-dependent and not mediated by off-target effects on Bcl-2 .

Q. What quality control measures are critical for ensuring experimental reliability with Bax Channel Blockers?

  • Compound purity : HPLC or LC-MS verification (≥95% purity) .
  • Solubility validation : Pre-dissolve in DMSO (≥28.2 mg/mL) and avoid aqueous buffers to prevent precipitation .
  • Positive controls : Include known Bax activators (e.g., tBid) and inhibitors (e.g., Bcl-2) to confirm assay robustness .

Advanced Research Questions

Q. How can structural modifications of 3,6-dibromocarbazole derivatives enhance this compound potency or specificity?

Structure-activity relationship (SAR) studies focus on:

  • Bromine substitution : 3,6-dibromo groups are critical for Bax binding; removal reduces activity by >90% .
  • Piperazine side chains : Modifications here improve membrane permeability, as shown in analogues with increased logP values and enhanced cellular uptake .

Q. What methodological challenges arise when translating in vitro findings of Bax Channel Blockers to in vivo models?

  • Pharmacokinetics : Poor aqueous solubility limits bioavailability; formulations with cyclodextrins or liposomal encapsulation are under exploration .
  • Toxicity profiling : No in vivo LD50 data exists for Bax Channel Blockers, necessitating dose-escalation studies in rodents using endpoints like caspase-3 activation .
  • Tissue-specific effects : Use conditional Bax-knockout models to distinguish drug effects from endogenous Bax activity .

Q. How can researchers resolve contradictions in Bax activation pathways observed across cellular models?

Discrepancies often arise from:

  • Cell type variability : Leukemia cells (e.g., HL-60) show higher Bax sensitivity than solid tumor lines. Standardize models using Bax/Bak double-knockout cells as negative controls .
  • Assay timing : Cytochrome c release peaks at 6–8 hours post-treatment; delayed measurements may underestimate inhibition .

Q. What strategies optimize combinatorial therapies using Bax Channel Blockers and other apoptosis inducers (e.g., venetoclax)?

  • Synergy screening : Use Chou-Talalay analysis to calculate combination indices (CI). For example, this compound + venetoclax shows CI < 0.3 in AML cells, indicating strong synergy .
  • Sequential dosing : Pre-treatment with Bax inhibitors sensitizes cells to subsequent Bcl-2 targeting by reducing mitochondrial priming .

Q. Data Contradiction Analysis

Case Study : Variability in IC50 values across studies.

  • Root cause : Differences in assay pH (Bax channel activity is pH-sensitive; neutral pH enhances Bcl-2 antagonism ).
  • Resolution : Standardize buffer conditions (pH 7.4) and include Bcl-2 expression controls in all experiments.

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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